molecular formula C7H2ClN3S B3030174 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile CAS No. 875798-54-2

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B3030174
CAS No.: 875798-54-2
M. Wt: 195.63
InChI Key: KVRQYSDVXMJOFU-UHFFFAOYSA-N
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Description

Product Overview 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a high-purity heterocyclic building block designed for research and development applications. This compound is supplied with a typical purity of 95% and has the molecular formula C 7 H 2 ClN 3 S and a molecular weight of 195.63 g/mol . Its structure combines a chlorinated pyrimidine ring with a carbonitrile-functionalized thiophene, making it a versatile scaffold for chemical synthesis. Research Applications and Value This compound serves as a critical precursor in the synthesis of complex heterocyclic systems. The chlorinated pyrimidine ring is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. Simultaneously, the carbonitrile group offers a handle for further functionalization through hydrolysis or reduction, or can be used to influence the compound's electronic properties and binding affinity in target molecules. Thienopyrimidine-based structures are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities. Related triazolopyrimidine hybrids, for instance, have been reported as structural fundamentals in bioactive molecules and have demonstrated a diverse range of properties, including bromodomain inhibition, antimalarial, herbicidal, and fungicidal activities . As such, this compound provides researchers with a valuable starting point for developing new pharmaceutical candidates and agrochemicals. Handling and Safety This product is intended for research and development use only. It is not intended for human or veterinary drug use, or for any form of personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRQYSDVXMJOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857602
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-54-2
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with cyanamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution, enabling diverse derivatization:

Nucleophilic Aromatic Substitution (SNAr)

Reagent/ConditionsProductYieldKey FindingsSource
Di-n-butylamine, microwave (120°C)4-Di-n-butylamino derivative96%Reaction completed in 1.5 h under microwave irradiation; minimal byproducts observed
4-(Methylsulfonyl)aniline, Pd catalysisN-(4-methylsulfonylphenyl) derivative55%Requires cesium carbonate and Xantphos ligand for efficient coupling
Aromatic amines (e.g., aniline derivatives)4-Amino-substituted analogs71–99%Electron-deficient amines show higher reactivity under solvent-free microwave conditions

Mechanistic Insight : The electron-withdrawing nitrile group enhances the electrophilicity of the pyrimidine ring, facilitating SNAr reactions at position 4. Microwave irradiation significantly accelerates reaction kinetics compared to conventional heating .

Cyclization Reactions

The nitrile group at position 6 participates in cyclization to form fused heterocycles:

Dimroth Rearrangement

Reagent/ConditionsProductYieldKey FindingsSource
DMF-DMA, microwave (70°C)Thieno[2,3-d]pyrimidin-4-amine derivatives95%Short reaction time (10 min); high regioselectivity observed
Acid catalysis (HCl)Pyrano-thieno-pyrimidine hybrids75%Selective formation of 6-membered rings confirmed by NMR

Example :

  • Reaction with DMF-DMA produces an imidamide intermediate, which undergoes acid-catalyzed rearrangement to yield substituted pyrimidines .

Oxidation and Reduction

Functional group interconversions are critical for modifying bioactivity:

Nitrile Reduction

Reagent/ConditionsProductYieldKey FindingsSource
LiAlH₄, THF refluxPrimary amine (-CH₂NH₂)82%Complete conversion confirmed by IR loss of nitrile peak (~2200 cm⁻¹)
H₂/Pd-C, ethanolNo reactionNitrile group remains intact under standard hydrogenation conditions

Application : The reduced amine derivative shows enhanced solubility and antimicrobial activity compared to the parent nitrile.

Cross-Coupling Reactions

The thiophene ring enables metal-catalyzed coupling:

Suzuki-Miyaura Coupling

Reagent/ConditionsProductYieldKey FindingsSource
Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane (80°C)Biaryl derivatives65%Limited steric hindrance at position 6 allows efficient coupling
Buchwald-Hartwig amination6-Amino-substituted analogs48%Requires bulky ligands (Xantphos) for C–N bond formation

Structural Impact : Coupling at position 6 expands π-conjugation, enhancing fluorescence properties for imaging applications .

Hydrolysis Reactions

The nitrile group undergoes controlled hydrolysis:

Reagent/ConditionsProductYieldKey FindingsSource
H₂SO₄ (20%), refluxCarboxylic acid (-COOH)88%Reaction completes in 4 h; no decarboxylation observed
NaOH/H₂O₂, RTAmide (-CONH₂)63%Selective hydrolysis under mild conditions

Applications : The carboxylic acid derivative serves as a precursor for ester and anhydride syntheses in drug design .

Scientific Research Applications

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a thieno-pyrimidine derivative with applications in medicinal chemistry due to its chemical reactivity and biological activity. The compound contains a thieno-pyrimidine framework with a chlorine substituent at the 4-position and a carbonitrile group at the 6-position.

Scientific Applications

  • Medicinal Chemistry Thieno-pyrimidines, including this compound, are known for their applications in medicinal chemistry. They are used as building blocks in the synthesis of various biologically active compounds .
  • PI5P4Kγ Kinase Inhibitors Thienylpyrimidines have been identified as phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) inhibitors . PI5P4Ks are therapeutic targets in diseases such as cancer, neurodegeneration, and immunological disorders because of their role in regulating cell signaling pathways .
  • Virtual Screening Thienylpyrimidines have been identified through virtual screening workflows as PI5P4Kγ-selective inhibitors, and medicinal chemistry optimization has been performed to provide potent and selective tool molecules for further use .
  • Anti-cancer research Thieno[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their biological ability, and have been found to effectively inhibit the activity of tumor cells .

Reactions

This compound can participate in various chemical reactions:

  • Cyclization reactions The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 4-chlorothiophene-2-carboxylic acid with cyanamide in the presence of a dehydrating agent such as phosphorus oxychloride.
  • Nucleophilic Aromatic Substitution Nitrogen-containing fused heterocycles can undergo nucleophilic aromatic substitution, which is a useful method for synthesizing new compounds with biological activity .

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

a. 5-Amino-4-phenyl-2-(p-tolylamino)-thieno[2,3-d]pyrimidine-6-carbonitrile
  • Key Features: Substituted with amino, phenyl, and p-tolylamino groups.
  • Activity : Demonstrated broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Derivatives such as compounds 8–18 showed MIC values ranging from 0.5–8 μg/mL .
  • Comparison: The absence of a chlorine atom at position 4 in this analog reduces electrophilicity but enhances hydrogen-bonding interactions via the amino group, improving antimicrobial potency .
b. Tetrazolo[1,5-a]pyrimidine-6-carbonitriles
  • Key Features : A pyrimidine core fused with a tetrazole ring.
  • Activity : Primarily explored for anticancer applications but shares the carbonitrile moiety, which enhances binding to enzyme active sites.
  • Synthesis : Prepared using HMTA-BAIL@MIL-101(Cr) catalyst, achieving yields up to 92%, compared to traditional methods (yields: 60–70%) .

Halogenated Thienopyrimidines in Anticancer Research

a. Halogenated Thieno[3,2-d]pyrimidines (Compounds 47 and 48)
  • Key Features : Chlorine or bromine substituents at position 3.
  • Activity :
    • Compound 47 : IC₅₀ = 9 μM against triple-negative breast cancer (TNBC) cells (MDA-MB-231), inducing mitotic arrest.
    • Compound 48 : IC₅₀ = 5.9 μM but lacks mitotic selectivity .
  • Comparison: The 4-chloro substitution in 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile mirrors the halogenation in these analogs, which is critical for kinase inhibition and cytotoxicity .
b. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile (46)
  • Key Features : Pyridopyrimidine core with cyclopentyl and piperazinyl groups.
  • Activity : Potent CDK4/ARK5 inhibitor (GI₅₀ = 0.025–2 μM across breast cancer cell lines).
  • Comparison: While structurally distinct, the carbonitrile group enhances solubility and target binding, a feature shared with this compound .

Pyrimidine and Pyridine Carbonitriles

a. 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5)
  • Key Features: Pyrimidine core with chloro, methylthio, and cyano groups.
  • Applications : Used in agrochemicals and as a ligand in metal complexes.
  • Comparison: The methylthio group increases steric bulk compared to the thieno-fused system, altering reactivity and biological target profiles .
b. 2-Chloro-6-ethylpyridine-3-carbonitrile
  • Key Features : Pyridine core with chloro and ethyl substituents.
  • Applications : Building block for antipsychotic and antiviral drugs.

Biological Activity

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer treatments.

Chemical Structure and Properties

The molecular structure of this compound features both sulfur and nitrogen atoms, which contribute to its unique chemical properties. Its formula is represented as C₆H₃ClN₂S. The presence of the chlorine atom allows for substitution reactions, making it versatile in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, which leads to alterations in cellular pathways and biological responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Inhibition of Tumor Cells : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell activity. Notably, compounds derived from this scaffold showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and other tumor models .
  • Case Study : One study reported that a derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 cell line, indicating strong cytotoxicity . Another derivative demonstrated an inhibitory activity ranging from 43% to 87% against breast cancer cells .
CompoundCell LineIC50 (μM)Activity Level
Compound AMDA-MB-23127.6High
Compound BMCF-713.42Moderate
Compound CMDA-MB-23152.56Moderate

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

  • 17β-HSD2 Inhibition : In a study evaluating thieno[3,2-d]pyrimidinones, compounds with similar structures showed moderate inhibition of the 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) enzyme . Compounds demonstrated inhibition percentages of 36% and 25% at concentrations of 1 μM.

Safety and Toxicity

The safety profile of this compound has been assessed through cytotoxicity studies. The compound was tested on BALB 3T3 cells (mouse embryo fibroblasts) with varying concentrations showing no significant cytotoxic effects at lower doses.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile?

The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, heating 4,6-dichloropyrimidine derivatives with thiophene-based precursors in refluxing phosphoryl chloride (POCl₃) achieves chlorination at the 4-position. Subsequent nitrile group introduction may involve nucleophilic substitution with cyanide sources . Solvent systems like DMSO:water (5:5) are critical for controlling reaction kinetics and minimizing side products .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectral techniques:

  • IR spectroscopy : A sharp peak near 2212 cm⁻¹ confirms the presence of the carbonitrile group, while 1666 cm⁻¹ corresponds to C=N stretching .
  • NMR : In DMSO-d₆, the chloro substituent’s carbon resonates at δC ~140 ppm , and aromatic protons appear as doublets near δH 7.4–7.9 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 225) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are essential when handling this compound?

Strict PPE (gloves, lab coat, goggles) is mandatory due to its toxicity. Work in a fume hood to avoid inhalation, and use filter-tip pipettes to prevent cross-contamination. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key variables include:

  • Temperature : Reflux (~110°C) ensures complete chlorination but may degrade nitrile groups; lower temperatures (60–80°C) with catalytic HCl improve selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while aqueous phases stabilize intermediates .
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ accelerate chloro-substitution without side reactions .

Q. What mechanistic insights explain discrepancies in chlorination efficiency across different pyrimidine precursors?

Steric hindrance from bulky substituents (e.g., methyl or phenyl groups) at the 2- or 5-positions reduces chlorination efficiency. Electronic effects also play a role: electron-withdrawing groups (e.g., nitriles) activate the pyrimidine ring for electrophilic substitution, whereas electron-donating groups (e.g., amines) deactivate it, requiring harsher conditions .

Q. How should researchers address contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or IR peaks may arise from tautomerism or solvent interactions. For example, DMSO-d₆ can cause proton exchange broadening. Validate results by:

  • Cross-referencing : Compare data with structurally analogous compounds (e.g., 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) .
  • X-ray crystallography : Resolve ambiguities by determining solid-state structures, as done for 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) efficiently .
  • Data Analysis : Employ computational tools (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize process parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Reactant of Route 2
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile

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